molecular formula C8H5BrN2S B2529808 4-Bromo-5-phenylthiadiazole CAS No. 1780423-34-8

4-Bromo-5-phenylthiadiazole

Cat. No. B2529808
CAS RN: 1780423-34-8
M. Wt: 241.11
InChI Key: VLWACJTXPBRDPC-UHFFFAOYSA-N
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Description

4-Bromo-5-phenylthiadiazole is an organic compound that has been the subject of extensive research in recent years. It is a compound with the molecular formula C8H5BrN2S and a molecular weight of 241.11. The IUPAC name for this compound is 4-bromo-5-phenyl-1H-1lambda3-thiazole-2-carbaldehyde .


Molecular Structure Analysis

The molecular structure of this compound involves a thiadiazole ring attached to a phenyl group and a bromine atom . Further analysis of the molecular structure could provide insights into its reactivity and potential applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds containing the 4-Bromo-5-phenylthiadiazole moiety or related structures have been extensively studied. These compounds often exhibit significant biological and chemical properties due to their unique structures. For example, the synthesis of 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one demonstrated notable antimicrobial activities against various bacteria and showed high antileishmanial activity (Ustabaş et al., 2020).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of derivatives of this compound. These compounds were synthesized and tested against various microbial strains, showing varying degrees of activity. The antimicrobial evaluation of some 5-aryl-2-[N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazoles revealed weak activity against Staphylococcus aureus and Staphylococcus epidermidis (Ates et al., 1998).

Anti-inflammatory and Analgesic Activities

The anti-inflammatory and analgesic properties of 1,3,4-oxadiazole derivatives, including those related to this compound, have been investigated, showing promising results. A study discussed the anti-inflammatory characteristics of a new family of 2,5-disubstituted 1,3,4-oxadiazole compounds, highlighting the significant potential of these derivatives in developing new anti-inflammatory agents (Santhanalakshmi K. et al., 2022).

Material Science Applications

Compounds containing this compound units have also been explored for their applications in material science, such as in the development of photochromic materials and as corrosion inhibitors. For instance, the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium have been studied, demonstrating the compound's efficacy in protecting against corrosion (Bouklah et al., 2006).

Safety and Hazards

Safety data for 4-Bromo-5-phenylthiadiazole indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, mist, or gas, and to use only outdoors or in a well-ventilated area .

Future Directions

Research on thiadiazole derivatives, including 4-Bromo-5-phenylthiadiazole, is ongoing, with a focus on their synthesis and potential biological activities . Future research directions could include further exploration of the synthesis methods, reactivity, and potential applications of this compound and its derivatives .

properties

IUPAC Name

4-bromo-5-phenylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2S/c9-8-7(12-11-10-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWACJTXPBRDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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